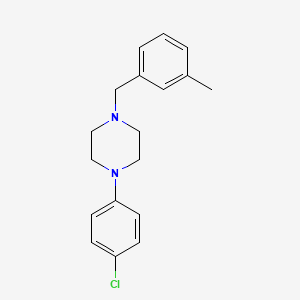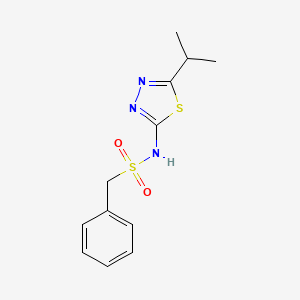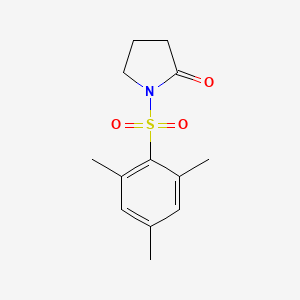![molecular formula C16H16F3NO B5635138 (2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate procedures that typically include the condensation of amines with aldehydes or ketones, followed by reductions and functional group modifications. For example, the synthesis of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands producing six-coordinate bis(ligand)lanthanide complex cations demonstrates the complexity and precision required in synthesizing such compounds, indicating a similar level of sophistication for "(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine" (Liu, Yang, Rettig, & Orvig, 1993).
Molecular Structure Analysis
Computational and spectroscopic studies offer insights into the molecular structures of related compounds, providing a basis for understanding the structure of "(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine". These analyses involve X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations, which help in elucidating the arrangement of atoms and the electronic properties of the molecule (Habibi, Shojaee, Ranjbar, Memarian, Kanayama, & Suzuki, 2013).
Chemical Reactions and Properties
The chemical behavior of "(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine" can be inferred from studies on similar compounds, which undergo various reactions including oxidative cyclization and coupling reactions. These processes are influenced by the compound's functional groups and molecular structure, affecting its reactivity and the types of chemical transformations it can participate in (Chatterjee & Goswami, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-15-8-3-2-6-13(15)11-20-10-12-5-4-7-14(9-12)16(17,18)19/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSUOCKGWNHSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)

![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)



![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)



